molecular formula C17H18FN3O2 B7641058 N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide

N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide

Katalognummer B7641058
Molekulargewicht: 315.34 g/mol
InChI-Schlüssel: MDZDWDZGSKUEOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor is found on the surface of immune cells and plays a crucial role in the regulation of immune responses. CPI-444 has shown promising results in preclinical studies as a potential therapeutic agent for cancer and other immune-related diseases.

Wirkmechanismus

The adenosine A2A receptor is a G protein-coupled receptor that is primarily expressed on the surface of immune cells. When activated, this receptor can suppress the activity of immune cells, leading to immune suppression and tumor growth. N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide works by binding to the adenosine A2A receptor and blocking its activity, thereby enhancing the activity of immune cells and promoting tumor cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to enhance the activity of immune cells, including T cells and natural killer cells. It has also been shown to reduce the number of regulatory T cells, which are known to suppress immune responses. Additionally, this compound has been shown to reduce the expression of several pro-tumor and pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide is its specificity for the adenosine A2A receptor, which minimizes off-target effects. Additionally, this compound has shown potent anti-tumor activity in preclinical studies, making it a promising therapeutic agent for cancer. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in clinical settings.

Zukünftige Richtungen

There are several potential future directions for the study of N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide. One area of interest is the development of combination therapies that target both the adenosine A2A receptor and other immune checkpoints. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in clinical settings. Finally, the potential use of this compound in other immune-related diseases, such as autoimmune diseases and infectious diseases, should be explored.

Synthesemethoden

The synthesis of N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide involves several chemical reactions, including the coupling of 4-fluoro-3-methoxybenzoic acid with cyclopropylamine and the subsequent reaction with 4-methylpyrimidin-2-ylmethyl chloride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide has been extensively studied in preclinical models of cancer, where it has shown potent anti-tumor activity. It works by blocking the adenosine A2A receptor, which is known to suppress the activity of immune cells. By inhibiting this receptor, this compound can enhance the activity of immune cells and promote tumor cell death. This compound has also been studied in models of autoimmune diseases, where it has shown promise as a potential therapy for diseases such as rheumatoid arthritis and multiple sclerosis.

Eigenschaften

IUPAC Name

N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2/c1-10-7-8-19-16(20-10)15(11-3-4-11)21-17(22)12-5-6-13(18)14(9-12)23-2/h5-9,11,15H,3-4H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZDWDZGSKUEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)C(C2CC2)NC(=O)C3=CC(=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.